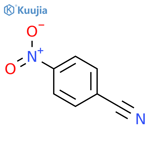

- Light-emitting diode light-enabled denitrative etherification of 4-nitrobenzonitrile under catalyst-free conditions at room temperature, Journal of Chemical Research, 2021, 45(1-2), 56-59

Cas no 91949-95-0 (4-Isopropoxybenzonitrile)

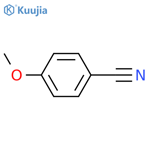

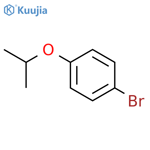

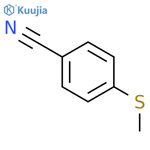

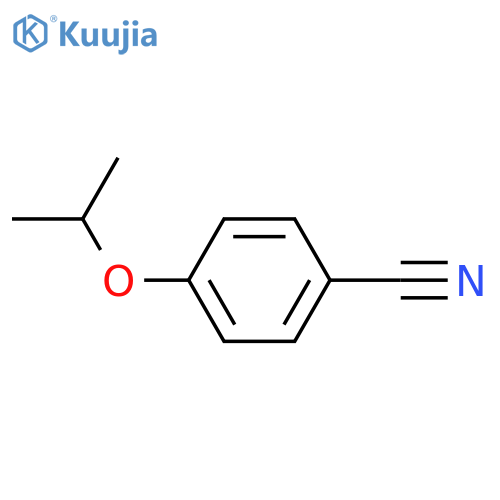

4-Isopropoxybenzonitrile structure

Nom du produit:4-Isopropoxybenzonitrile

Numéro CAS:91949-95-0

Le MF:C10H11NO

Mégawatts:161.200442552567

MDL:MFCD09929011

CID:1037662

PubChem ID:11008227

4-Isopropoxybenzonitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Isopropoxybenzonitrile

- 4-propan-2-yloxybenzonitrile

- 4-(1-Methylethoxy)benzonitrile (ACI)

- Benzonitrile, p-isopropoxy- (7CI)

- 4-Isopropyloxybenzonitrile

- DTXSID50451629

- OJZKKEGJFOAAAV-UHFFFAOYSA-N

- AS-48561

- Z53834533

- CS-0102069

- F51128

- 4-(propan-2-yloxy)benzonitrile

- 4-isopropoxy benzonitrile

- MFCD09929011

- AKOS000114306

- SCHEMBL105821

- 4-(1-Methylethoxy)benzonitrile

- EN300-39841

- Benzonitrile, 4-(1-methylethoxy)-

- DA-39283

- 91949-95-0

-

- MDL: MFCD09929011

- Piscine à noyau: 1S/C10H11NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3

- La clé Inchi: OJZKKEGJFOAAAV-UHFFFAOYSA-N

- Sourire: N#CC1C=CC(OC(C)C)=CC=1

Propriétés calculées

- Qualité précise: 161.084063974g/mol

- Masse isotopique unique: 161.084063974g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 172

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 33Ų

- Le xlogp3: 2.7

4-Isopropoxybenzonitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR55478-1g |

4-Isopropoxybenzonitrile |

91949-95-0 | 98% | 1g |

£17.00 | 2025-03-21 | |

| Ambeed | A392390-250mg |

4-Isopropoxybenzonitrile |

91949-95-0 | 98% | 250mg |

$9.0 | 2025-02-22 | |

| Chemenu | CM155444-25g |

4-isopropoxybenzonitrile |

91949-95-0 | 95% | 25g |

$400 | 2022-05-27 | |

| Enamine | EN300-39841-0.5g |

4-(propan-2-yloxy)benzonitrile |

91949-95-0 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-39841-0.1g |

4-(propan-2-yloxy)benzonitrile |

91949-95-0 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I93410-25g |

4-propan-2-yloxybenzonitrile |

91949-95-0 | 25g |

¥9220.0 | 2021-09-09 | ||

| Enamine | EN300-39841-10.0g |

4-(propan-2-yloxy)benzonitrile |

91949-95-0 | 95.0% | 10.0g |

$210.0 | 2025-03-21 | |

| Enamine | EN300-39841-1.0g |

4-(propan-2-yloxy)benzonitrile |

91949-95-0 | 95.0% | 1.0g |

$21.0 | 2025-03-21 | |

| abcr | AB313474-25 g |

4-Isopropoxybenzonitrile; 95% |

91949-95-0 | 25g |

€753.00 | 2022-06-11 | ||

| Ambeed | A392390-1g |

4-Isopropoxybenzonitrile |

91949-95-0 | 98% | 1g |

$15.0 | 2025-02-22 |

4-Isopropoxybenzonitrile Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 min, 25 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran , Hexane ; 18 h, 50 °C

Référence

- Phosphazene Base tBu-P4 Catalyzed Methoxy-Alkoxy Exchange Reaction on (Hetero)Arenes, Chemistry - A European Journal, 2019, 25(24), 6077-6081

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Toluene

1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene

1.3 Reagents: Water Solvents: Diethyl ether

1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene

1.3 Reagents: Water Solvents: Diethyl ether

Référence

- Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers, Journal of the American Chemical Society, 1997, 119(14), 3395-3396

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, reflux

Référence

- N-[4-(Methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: analysis of structure-activity relationships for the 'C-Region', Bioorganic & Medicinal Chemistry, 2004, 12(2), 371-385

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Toluene

1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene

1.3 Reagents: Water Solvents: Diethyl ether

1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene

1.3 Reagents: Water Solvents: Diethyl ether

Référence

- Preparation of aryl ethers, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C

Référence

- Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage, Organic Letters, 2018, 20(14), 4267-4272

Méthode de production 7

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ; 2 min, rt; 16 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation, Journal of the American Chemical Society, 2019, 141(49), 19257-19262

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 73 h, 60 °C

1.2 6 h

1.2 6 h

Référence

- Photocatalytic Reductive C-O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate, Journal of Organic Chemistry, 2021, 86(3), 2545-2555

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 6 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions, Journal of Organic Chemistry, 2020, 85(17), 11181-11189

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium ethoxide Solvents: Ethanol

Référence

- Antiarrhythmic agents related to procainamide. II. Synthesis and pharmacological study, European Journal of Medicinal Chemistry, 1989, 24(4), 427-34

Méthode de production 11

Conditions de réaction

1.1 Reagents: Triphenylphosphine , 1,2-Bis(2-tricyclo[3.3.1.13,7]dec-1-ylethyl) 1,2-diazenedicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Référence

- Separation tagging with cyclodextrin-binding groups: Mitsunobu reactions with bis(2-(1-adamantyl)ethyl) azodicarboxylate (BadEAD) and bis(1-adamantylmethyl) azodicarboxylate (BadMAD), Tetrahedron Letters, 2004, 45(35), 6653-6656

Méthode de production 12

Conditions de réaction

1.1 Catalysts: Nickel (poly-imidazolidene and poly-benzimidazolidene supported) Solvents: Dimethylformamide ; 16 h, 100 °C

Référence

- Poly-n-heterocyclic carbene transition metal complexes and n-heterocyclic carbene transition metal complexes for carbon-sulfur and carbon-oxygen coupling reactions, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C

Référence

- Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers, Organic Letters, 2018, 20(16), 4749-4753

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 10 min, 25 °C

1.2 3 h, 25 °C

1.2 3 h, 25 °C

Référence

- From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions, Angewandte Chemie, 2018, 57(14), 3641-3645

Méthode de production 15

Conditions de réaction

1.1 Reagents: Triethylamine , 4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ; 10 min, rt

Référence

- A convenient reagent for the conversion of aldoximes into nitriles and isonitriles, Chemical Communications (Cambridge, 2020, 56(46), 6221-6224

Méthode de production 16

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 4 h, rt

Référence

- Transition-metal-free arylation of alcohols with aryl bromides at room temperature, Synthesis, 2023, 55(4), 637-646

Méthode de production 17

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Catalysts: Nickel sulfate (NiSO4) , 4,4′-Dimethoxy-2,2′-bipyridine , 2767997-30-6 Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Discovery and characterization of a novel perylenephotoreductant for the activation of aryl halides, Journal of Catalysis, 2021, 399, 111-120

Méthode de production 18

Conditions de réaction

1.1 Reagents: 2,4-Dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene Solvents: Acetonitrile ; > 1 min, rt

1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C

1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C

Référence

- N-Heterocyclic carbene-mediated redox condensation of alcohols, Chemical Communications (Cambridge, 2016, 52(55), 8569-8572

Méthode de production 19

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ; 18 h, 110 °C

Référence

- Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols, Journal of the American Chemical Society, 2018, 140(15), 5023-5027

Méthode de production 20

Conditions de réaction

1.1 Reagents: Quinuclidine Catalysts: 2,2′-Bipyridine , Nickel dichloride , [1,1′:4′,1′′-Terphenyl]-4,4′′-dicarboxaldehyde, polymer with 5′-(4-aminophenyl)[… Solvents: Dimethylacetamide ; 10 h

Référence

- Covalent organic frameworks editing for efficient metallaphotoredox catalytic carbon-oxygen cross coupling of aryl halides with alcohols, Catalysis Science & Technology, 2023, 13(5), 1518-1526

4-Isopropoxybenzonitrile Raw materials

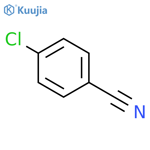

- 4-Chlorobenzonitrile

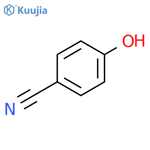

- 4-Hydroxybenzonitrile

- 1-bromo-4-(propan-2-yloxy)benzene

- 4-Methoxybenzonitrile

- 4-(methylsulfanyl)benzonitrile

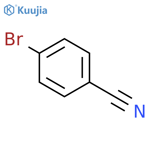

- 4-Bromobenzonitrile

- Propanedinitrile, methylphenyl-

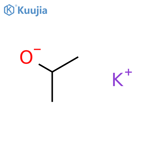

- Potassium isopropoxide

- p-Nitrobenzonitrile

- Benzenaminium, 4-cyano-N,N,N-trimethyl-

- (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine

4-Isopropoxybenzonitrile Preparation Products

4-Isopropoxybenzonitrile Littérature connexe

-

Di Meng,Jing Xue,Yufan Zhang,Tianjiao Liu,Chuncheng Chen,Wenjing Song,Jincai Zhao Catal. Sci. Technol. 2023 13 1518

91949-95-0 (4-Isopropoxybenzonitrile) Produits connexes

- 25117-74-2(Benzonitrile, 4-ethoxy-)

- 185259-36-3(4-tert-Butoxybenzonitrile)

- 60758-84-1(4-propoxybenzonitrile)

- 1111116-04-1(5-thiophen-2-yl-1H-pyridin-2-one)

- 878726-61-5(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2138332-90-6(1-(octahydroindolizin-2-yl)piperidin-4-ol)

- 1270329-76-4(2-amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol)

- 2171814-14-3(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)

- 2680869-88-7(2-{2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.2.1heptan-4-yl}acetic acid)

- 905765-38-0(2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-nitrophenyl)acetamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91949-95-0)4-Isopropoxybenzonitrile

Pureté:99%/99%/99%

Quantité:5g/10g/25g

Prix ($):176.0/277.0/478.0